Methyl 4-deoxy-a-D-glucopyranoside
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Overview
Description
Methyl 4-deoxy-a-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₄O₅ and its molecular weight is 178.18. The purity is usually 95%.
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Scientific Research Applications
Methyl 4-amino-4-deoxy-α-D-glucopyranoside, related to Methyl 4-deoxy-α-D-glucopyranoside, undergoes deamination with nitrous acid to yield several products, including Methyl α-D-glucopyranoside. This study highlights the chemical reactions and transformations of related compounds (Kin, Williams, & Horsington, 1971).
The research on the synthesis of secondary sugar sulfonic acids, including derivatives of Methyl α-D-glucopyranosides, aimed to replace sulfate esters with sulfonic acids in various oligosaccharide units, demonstrating the compound's utility in organic synthesis (Lipták et al., 2004).
Methyl 2-amino-2-deoxy-α-D-glucopyranoside sulfates were prepared from Methyl 2-(benzyloxycarbonyl)amino-2-deoxy-α-D-glucopyranoside, revealing the compound's relevance in the synthesis of sulfated carbohydrates (Leder, 1988).
The study of conformational equilibria of maltose and its nitrogen analogues, including methyl 4-amino-4-deoxy-α-D-glucopyranoside, in aqueous solutions using NMR data, provides insights into the compound's structural behavior in solution (Bock, Duus, & Refn, 1992).
Research on the regiochemical control of the ring opening of certain epoxides derived from methyl α-D-glucopyranoside highlights the compound's utility in understanding and controlling chemical reactions in carbohydrate chemistry (Crotti et al., 2002).
Mechanism of Action
Target of Action
Methyl 4-deoxy-a-D-glucopyranoside, also known as alpha-D-xylo-Hexopyranoside, methyl 4-deoxy-, is a compound that has been shown to stimulate gustatory receptors, specifically those responsible for sweet taste in mammalian biochemical studies . It is also an intermediate for the synthesis of 4-Deoxy-D-glucose .
Mode of Action
This interaction likely involves the binding of the compound to these receptors, triggering a series of biochemical reactions that result in the perception of sweetness .
Biochemical Pathways
This compound is involved in the synthesis of diverse glycosides and glycosidic linkages, thereby facilitating groundbreaking research on metabolic pathways . .
Pharmacokinetics
It is known that the compound is rapidly absorbed into the blood and cleared from the intestine within 15 minutes This suggests that the compound has good bioavailability
Result of Action
The primary result of this compound’s action is the stimulation of gustatory receptors, leading to the perception of sweetness . This compound has also been shown to have potential in antimicrobial and antiviral activities, facilitating the development of antiviral medications .
Biochemical Analysis
Biochemical Properties
Methyl 4-deoxy-a-D-glucopyranoside interacts with various enzymes and proteins. It has been shown to stimulate gustatory receptors, which are proteins that detect taste in mammalian biochemical studies . The nature of these interactions is likely due to the structural similarity of this compound to glucose, allowing it to bind to these receptors.
Cellular Effects
It has been suggested that it may influence cell function by interacting with glucose transporters, such as sodium-glucose cotransporter 2 (SGLT2), which are involved in glucose uptake .
Molecular Mechanism
It is known to be a substrate for sodium-glucose transporters (SGLTs), specifically SGLT2 . This suggests that it may exert its effects at the molecular level by binding to these transporters and influencing glucose uptake.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via glucose transporters, such as SGLT2
Properties
IUPAC Name |
(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNZRNVPEASSLV-YTLHQDLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.